![molecular formula C12H20N2O4Si2 B12912587 2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one CAS No. 89000-18-0](/img/structure/B12912587.png)
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one is a synthetic organic compound with the molecular formula C11H22N2O2Si2. This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups. The compound is part of the furo[3,4-d]pyrimidine family, which is known for its diverse applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one typically involves the reaction of a furo[3,4-d]pyrimidine precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Starting Material: Furo[3,4-d]pyrimidine precursor
Reagent: Trimethylsilyl chloride (TMSCl)
Base: Triethylamine (Et3N)
Solvent: Anhydrous dichloromethane (DCM)
Reaction Conditions: Room temperature, under nitrogen atmosphere
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized pyrimidines.
Wissenschaftliche Forschungsanwendungen
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its transport across cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(trimethylsilyl)thymine
- 5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine
- N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
Uniqueness
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one is unique due to its furo[3,4-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel bioactive compounds and advanced materials.
Eigenschaften
CAS-Nummer |
89000-18-0 |
|---|---|
Molekularformel |
C12H20N2O4Si2 |
Molekulargewicht |
312.47 g/mol |
IUPAC-Name |
2,4-bis(trimethylsilyloxy)-5H-furo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H20N2O4Si2/c1-19(2,3)17-10-8-7-16-11(15)9(8)13-12(14-10)18-20(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
ABEPKKKLWRIRAC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC(=NC2=C1COC2=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


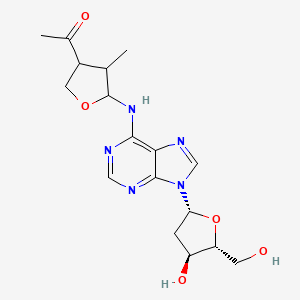
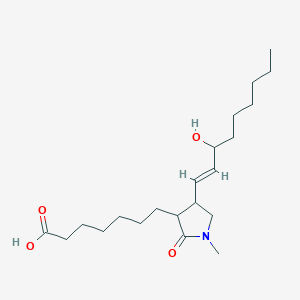

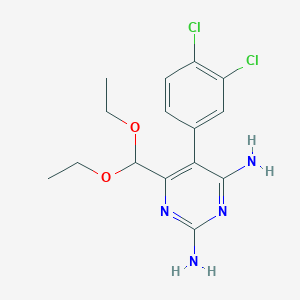


![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)




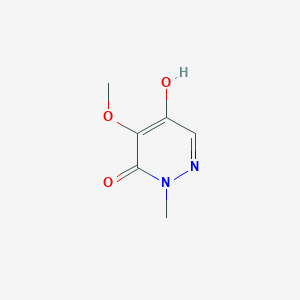
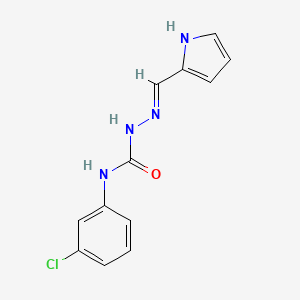
![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)
